

Glumetinib: A Technical Overview of Early-Phase

## **Clinical and Preclinical Findings**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Glumetinib (also known as SCC244 or Gumarontinib) is a potent and highly selective, orally bioavailable, small-molecule inhibitor of the MET receptor tyrosine kinase.[1][2] Aberrant activation of the MET signaling pathway, through mechanisms such as gene amplification, mutations, or overexpression, is a known driver in various human cancers, contributing to tumor growth, metastasis, and resistance to therapy.[3] Glumetinib has been developed to target these MET-dependent malignancies. This document provides a comprehensive technical summary of the key findings from early-phase clinical trials and supporting preclinical studies, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

#### **Mechanism of Action**

**Glumetinib** functions as an ATP-competitive inhibitor of the c-Met kinase domain.[1] By binding to the MET receptor, it blocks its autophosphorylation and subsequent activation, thereby inhibiting downstream signaling cascades crucial for cancer cell proliferation and survival.[1] The primary pathways affected are the PI3K/AKT and RAS/RAF/MEK/ERK signaling pathways. [1] Preclinical studies have demonstrated that **Glumetinib** has a high selectivity for c-Met, with an IC50 of 0.42 ± 0.02 nmol/L, and shows over 2,400-fold selectivity for c-Met compared to a panel of 312 other kinases.[4]





Click to download full resolution via product page

Caption: Glumetinib Mechanism of Action on the c-MET Signaling Pathway.



## Preclinical Studies In Vitro Activity

**Glumetinib** has demonstrated potent and selective inhibition of c-Met-dependent cancer cell proliferation in a variety of cell lines.

| Cell Line                                                       | IC50 (nmol/L) |
|-----------------------------------------------------------------|---------------|
| EBC-1                                                           | 1.1 ± 0.3     |
| MKN-45                                                          | $1.4 \pm 0.4$ |
| SNU-5                                                           | 2.1 ± 0.5     |
| BaF3/TPR-Met                                                    | 3.5 ± 0.8     |
| Data presented as mean ± SD from three independent experiments. |               |

## **In Vivo Antitumor Activity**

In xenograft models using human tumor cell lines, orally administered **Glumetinib** showed robust, dose-dependent antitumor activity.

| Xenograft Model                 | Dose (mg/kg, oral,<br>once daily) | Tumor Growth<br>Inhibition (%) | Observations           |
|---------------------------------|-----------------------------------|--------------------------------|------------------------|
| MKN-45                          | 2.5                               | 63.6                           | -                      |
| 5                               | 88.6                              | Tumor stasis                   |                        |
| 10                              | 99.3                              | Tumor stasis                   | -                      |
| SNU-5                           | 10                                | -                              | Tumor regression       |
| EBC-1                           | 5                                 | >66.0                          | 1 of 6 mice tumor-free |
| 10                              | >66.0                             | 1 of 6 mice tumor-free         |                        |
| Treatment duration: 21 days.[1] |                                   |                                | -                      |



## Early-Phase Clinical Trial Results Phase I Study in Advanced NSCLC

A Phase I, open-label, dose-escalation study was conducted to evaluate the safety, pharmacokinetics, and preliminary antitumor activity of **Glumetinib** in patients with advanced non-small cell lung cancer (NSCLC).[5][6]

#### Patient Disposition and Dosing:

| Dose Cohort | Number of Patients |
|-------------|--------------------|
| 100 mg QD   | 3                  |
| 200 mg QD   | 3                  |
| 300 mg QD   | 6                  |
| 400 mg QD   | 6                  |
| Total       | 18                 |

#### Pharmacokinetic Parameters:

| Parameter                                          | Value               |
|----------------------------------------------------|---------------------|
| Median Tmax (Time to maximum plasma concentration) | 2.0 - 6.0 hours     |
| Mean t1/2 (Half-life)                              | 20.43 - 35.36 hours |

#### Safety and Tolerability:

- Dose-Limiting Toxicity (DLT): One patient in the 400mg cohort experienced Grade 3 vomiting.[5][6]
- Most Common Treatment-Related Adverse Events (Grade 1/2): Nausea, vomiting, elevated alkaline phosphatase, elevated conjugated bilirubin, edema, headache, asthenia, and decreased appetite.[5][6]



 Grade 3/4 Non-DLT Treatment-Related Adverse Events: Peripheral edema (5.5%), hypothyroidism (5.5%).[5][6]

#### Preliminary Efficacy:

| Dose     | MET Alteration             | Best Response    | Duration of<br>Treatment |
|----------|----------------------------|------------------|--------------------------|
| 200 mg   | Overexpression             | Partial Response | 44 weeks                 |
| Multiple | Amplification (3 patients) | Stable Disease   | -                        |
| Multiple | Not specified (1 patient)  | Stable Disease   | -                        |

## Phase II GLORY Study in METex14-mutated NSCLC

The GLORY study was a single-arm, multicenter, Phase II trial evaluating the efficacy and safety of **Glumetinib** (300 mg QD) in patients with locally advanced or metastatic NSCLC harboring MET exon 14 skipping mutations.[7][8]

Efficacy Results (as of May 6, 2021):



| Efficacy Endpoint                                                | Overall (n=69) | Treatment Naïve | Previously Treated |
|------------------------------------------------------------------|----------------|-----------------|--------------------|
| Objective Response<br>Rate (ORR)                                 | 60.9%          | 66.7%           | 51.9%              |
| Median Duration of Response (DoR)                                | 8.2 months     | -               | -                  |
| Median Progression-<br>Free Survival (PFS)                       | 7.6 months     | -               | -                  |
| Median Time to<br>Response (TTR)                                 | 1.4 months     | -               | -                  |
| Data assessed by blinded independent review committee (BIRC).[7] |                |                 |                    |

# Experimental Protocols Cell Viability Assays





Click to download full resolution via product page

Caption: Generalized workflow for in vitro cell viability assays.



Methodology: Cells were seeded in 96-well plates at a low density. The following day, various concentrations of **Glumetinib** were added. After a 72-hour incubation period, cell viability was assessed using assays such as MTT, SRB, or CCK-8, following the manufacturer's protocols. The absorbance was measured to determine the concentration of **Glumetinib** that inhibited cell growth by 50% (IC50).[5]

### **Western Blot Analysis**

Methodology: Cancer cells (e.g., EBC-1, MKN-45) were treated with increasing concentrations of **Glumetinib** for 2 hours. For HGF stimulation studies, cells like U87MG were serum-starved for 24 hours, treated with **Glumetinib** for 2 hours, and then stimulated with HGF for 15 minutes. Cells were then lysed, and protein extracts were subjected to SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated and total c-Met, AKT, and ERK, followed by incubation with secondary antibodies and detection.[9]





Click to download full resolution via product page

Caption: Key steps in the Western Blot analysis protocol.



### In Vivo Xenograft Studies

Methodology: Human cancer cell lines (e.g., MKN-45, SNU-5, EBC-1) were subcutaneously implanted into immunodeficient mice. When tumors reached a volume of 100-200 mm³, mice were randomized into vehicle control and **Glumetinib** treatment groups. **Glumetinib** was administered orally once daily. Tumor volumes were measured twice weekly using calipers, and calculated using the formula: (length × width²)/2.[1][9]

### Conclusion

The early-phase clinical data for **Glumetinib** demonstrates a manageable safety profile and promising antitumor activity in patients with advanced NSCLC, particularly those with MET exon 14 skipping mutations.[5][7] These clinical findings are strongly supported by preclinical studies that establish **Glumetinib** as a potent and highly selective inhibitor of the c-MET signaling pathway, with significant in vitro and in vivo efficacy in MET-dependent cancer models.[9] Ongoing and future clinical trials will further delineate the therapeutic potential of **Glumetinib** in this patient population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. peakproteins.com [peakproteins.com]
- 3. Gumarontinib in patients with non-small-cell lung cancer harbouring MET exon 14 skipping mutations: a multicentre, single-arm, open-label, phase 1b/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]



- 7. Haihe Biopharma Announces the Clinical Results of Gumarontinib (INN) in The eClinicalMedicine [haihepharma.com]
- 8. Haihe Biopharma Presented Preliminary Clinical Data of MET Inhibitor Glumetinib (SCC244) in NSCLC at AACR Annual Meeting 2022 [haihepharma.com]
- 9. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Glumetinib: A Technical Overview of Early-Phase Clinical and Preclinical Findings]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607661#early-phase-clinical-trial-results-forglumetinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com